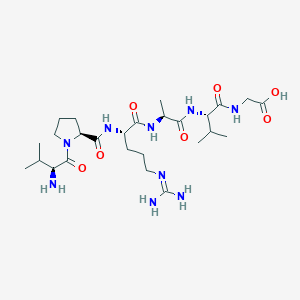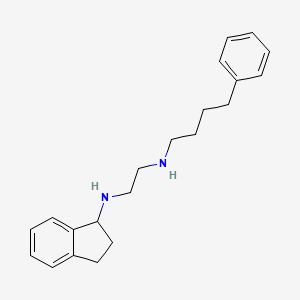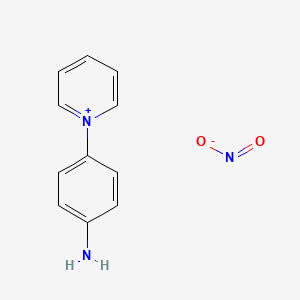![molecular formula C8H13NO2 B12575357 2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
2-Oxa-7-azaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7-azaspiro[4.5]decan-1-one is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their inherent rigidity and three-dimensional structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization . Another approach includes the use of a Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce spirocyclic amines .
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like FGFR4 and vanin-1, which play crucial roles in various biological processes . The compound’s spirocyclic structure allows it to fit into enzyme active sites and receptor binding pockets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its use as a selective TYK2/JAK1 inhibitor.
8-Oxa-2-azaspiro[4.5]decane: Exhibits biological activity as an FGFR4 inhibitor.
7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one: Used in early drug discovery research.
Uniqueness
2-Oxa-7-azaspiro[4.5]decan-1-one stands out due to its unique combination of an oxygen and nitrogen atom within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-oxa-9-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C8H13NO2/c10-7-8(3-5-11-7)2-1-4-9-6-8/h9H,1-6H2 |
InChI Key |
BKRAWQQXRQMLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2=O)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)



![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)

![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
